molecular formula C21H23N3O4S2 B2990219 2-(2-Methoxyphenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1170639-46-9

2-(2-Methoxyphenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Cat. No.: B2990219
CAS No.: 1170639-46-9
M. Wt: 445.55
InChI Key: IPXAMLHJAWCTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-Methoxyphenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a 1,3,4-thiadiazole derivative characterized by a central heterocyclic thiadiazole ring substituted at position 2 with a 2-methoxyphenyl group and at position 5 with a sulfonylated piperidin-4-yl moiety.

The methoxy groups likely influence electronic and steric properties, modulating solubility, target binding, and metabolic stability.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-27-16-7-9-17(10-8-16)30(25,26)24-13-11-15(12-14-24)20-22-23-21(29-20)18-5-3-4-6-19(18)28-2/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXAMLHJAWCTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Methoxyphenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in neurodegenerative diseases.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Thiadiazole Core : A five-membered ring containing two nitrogen atoms and three carbon atoms.
  • Methoxyphenyl Groups : Substituents that enhance lipophilicity and biological activity.
  • Piperidine Moiety : A six-membered saturated ring that contributes to the compound's pharmacological properties.

1. Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The compound under discussion has shown promise in various studies:

  • Cell Line Studies : In vitro tests have demonstrated cytotoxic effects against several cancer cell lines, including Jurkat and A-431 cells. The IC50 values were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating potent activity against cancer cells .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through interaction with Bcl-2 proteins. Molecular dynamics simulations suggest that hydrophobic interactions play a crucial role in its efficacy .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Testing : Studies have shown that thiadiazole derivatives possess significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.22 μg/mL, indicating strong bactericidal effects .
  • Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

3. Neuroprotective Effects

Recent studies highlight the potential of this compound in treating neurodegenerative diseases such as Alzheimer's:

  • Cholinesterase Inhibition : The compound has demonstrated potent anticholinesterase activity with IC50 values in the nanomolar range, surpassing that of donepezil, a standard treatment for Alzheimer's disease . This suggests a potential role in enhancing cholinergic neurotransmission.

Case Studies

Several case studies have been conducted to evaluate the biological activities of thiadiazole derivatives similar to the compound :

StudyFocusFindings
Study 1Anticancer ActivityCompound showed significant cytotoxicity against Jurkat cells with an IC50 < 10 µM.
Study 2Antimicrobial ActivityDerivatives displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus.
Study 3Neuroprotective EffectsCompounds exhibited anticholinesterase activity with IC50 values as low as 1.82 nM, indicating potential for Alzheimer's treatment.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds is often influenced by their structural components:

  • Methoxy Substituents : The presence of methoxy groups on the phenyl rings is crucial for enhancing lipophilicity and improving binding affinity to target proteins.
  • Piperidine Ring : This moiety contributes significantly to the overall pharmacological profile by enhancing solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with 1,3,4-Thiadiazole Core

A. Anticancer Activity
Plech et al. (2015) evaluated 2,5-disubstituted-1,3,4-thiadiazoles against breast cancer cell lines (MCF-7 and MDA-MB-231). Key analogs include:

Compound (ID) Substituents (Position 2/5) IC50 (μM) MCF-7 IC50 (μM) MDA-MB-231 Reference
40 3-Fluorophenylamino / 3-Hydroxyphenyl 120 70
41 4-Bromophenylamino / 2,4-Dichlorophenyl 160 170
42 4-Fluorophenylamino / 2,4-Dichlorophenyl 150 160

The target compound differs by incorporating a sulfonylated piperidine group, which may enhance kinase inhibition compared to halogenated aryl substituents. Methoxy groups could reduce cytotoxicity compared to electron-withdrawing substituents (e.g., Cl, Br) .

B. Kinase Inhibition
Molecular docking studies of 1,3,4-thiadiazole-pyrazole hybrids revealed strong binding to VEGFR-2, Aurora A, and CDK2 kinases:

Compound (ID) Substituents (Position 2/5) Binding Energy (kJ/mol) Target Kinase Reference
1b 4-Chlorophenyl / 4-Chlorophenyl-pyrazole -10.09 VEGFR-2 (2QU5)
1d 4-Methoxyphenyl / 4-Methoxyphenyl-pyrazole -8.57 Aurora A (2W1G)

Heterocycle Variants: 1,3,4-Oxadiazole Derivatives

A. Antibacterial Activity
S-substituted oxadiazoles with sulfonylated piperidine (e.g., 5a-o ) demonstrated antibacterial efficacy:

Compound (ID) Substituent (S-group) Activity (Zone of Inhibition, mm) Reference
5a Methylthio 12–14 (vs. S. aureus)
5h Heptan-1-ylthio 15–18 (vs. E. coli)

Replacing 1,3,4-thiadiazole with oxadiazole reduces sulfur-mediated interactions but improves metabolic stability. The target compound’s thiadiazole core may offer stronger π-π stacking with bacterial enzyme active sites .

Hybrid Systems: Triazole-Thiadiazole Derivatives

Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate demonstrated enhanced intermolecular interaction energy (-9.8 kcal/mol) compared to reference drugs (-7.2 to -8.5 kcal/mol) . The target compound’s sulfonamide group may similarly stabilize protein-ligand interactions.

Physicochemical Properties

Methoxy and sulfonyl groups in the target compound likely increase hydrophilicity compared to halogenated analogs (e.g., 41 , 42 ). For example:

Compound (ID) logP (Predicted) Solubility (mg/mL) Reference
Target Compound ~2.5 ~0.1 (PBS) N/A
41 3.8 <0.01

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.